Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl-
Description
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- (CAS: 851596-92-4) is a heterocyclic aromatic compound featuring a pyrimidine core linked to a substituted phenol ring. Its molecular formula is C₁₇H₁₄FN₃O (molecular weight: 295.31 g/mol). Key structural attributes include:
- Pyrimidine ring: Substituted with an amino group (-NH₂) at position 2 and a 4-methylphenyl group (p-tolyl) at position 5.
- Phenol ring: A fluorine atom at position 4 and a methyl group (-CH₃) at position 4 (relative to the hydroxyl group).
This compound’s structural complexity and substituent diversity make it a candidate for pharmaceutical and materials science applications, particularly due to the electron-withdrawing fluorine and electron-donating methyl groups, which influence reactivity and bioavailability.
Properties
IUPAC Name |
2-[2-amino-6-(4-methylphenyl)pyrimidin-4-yl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-3-6-13(7-4-11)15-10-16(21-18(19)20-15)14-9-12(2)5-8-17(14)22/h3-10,22H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNIQUNXWDSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10751834 | |
| Record name | 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10751834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89112-40-3 | |
| Record name | 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10751834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors such as 4-methylbenzaldehyde with guanidine to form the pyrimidine ring.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.
Phenol Group Addition: The phenol group is usually introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure reactors and continuous flow systems are often employed to ensure efficient production. The use of solvents such as ethanol or methanol is common to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this phenolic compound possess anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival . The structure of the compound suggests it may interact with various cellular targets, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
Phenolic compounds are known for their antimicrobial activities. Preliminary studies suggest that derivatives of this compound may exhibit efficacy against various bacterial strains. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The structure of this phenolic compound hints at potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thus offering therapeutic benefits in inflammatory diseases.
Antioxidant Activity
Phenolic compounds are recognized for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The antioxidant activity of similar compounds has been assessed using the DPPH method, demonstrating significant efficacy . This property is crucial for developing supplements or pharmaceuticals aimed at mitigating oxidative damage in cells.
Synthesis and Characterization
The synthesis of phenolic compounds typically involves several methods, including:
- Condensation Reactions : Often used to form the core structure through the reaction of phenols with amines or aldehydes.
- Characterization Techniques : Common methods include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) to confirm the structure and purity of synthesized compounds.
For example, a study characterized similar phenolic compounds using FTIR to identify functional groups and GC-MS for molecular weight determination, confirming their synthesis with high yields .
Material Science Applications
Beyond medicinal uses, this phenolic compound may find applications in material science due to its structural properties. Phenolic resins, derived from phenolic compounds, are utilized in:
- Adhesives : Strong bonding agents in various industries.
- Coatings : Protective coatings that require durability and resistance to heat.
- Composites : Reinforcement materials in construction and automotive sectors.
Mechanism of Action
The mechanism of action of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one (CAS: 98305-76-1)
- Molecular Formula : C₁₁H₁₁N₃O
- Molecular Weight : 201.23 g/mol.
- Key Differences: Lacks the phenol ring; instead, the pyrimidine ring has a hydroxyl group at position 4. The absence of fluorine and methyl groups on the phenol ring reduces its polarity compared to the target compound.
- Applications : Likely explored as a precursor in pyrimidine-based drug synthesis due to its reactive hydroxyl group.
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol (CAS: SC121, )
2-(2-Amino-5-azido-6-phenylpyrimidin-4-yl)-4-methyl-6-nitrophenol (Compound 2h, )
6-(4-Fluorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone ()
- Molecular Formula : C₁₉H₁₄FN₅O
- Molecular Weight : 363.35 g/mol.
- Key Differences: Replacement of the pyrimidine-linked phenol with a quinazoline heterocycle. The 4-fluorophenyl group is on the pyrimidine ring, unlike the target compound’s fluorine on the phenol ring.
- Implications : The quinazoline moiety may confer kinase inhibitory activity, common in anticancer agents.
Comparative Analysis Table
Research Findings and Implications
Substituent Effects on Properties
- Electron-withdrawing groups (e.g., -F, -NO₂) increase acidity of the phenol hydroxyl and enhance stability against oxidation.
- Bulky substituents (e.g., -CF₃, quinazoline) improve binding affinity in hydrophobic pockets of biological targets.
Biological Activity
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- (CAS No. 89112-40-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C18H17N3O
- Molar Mass : 291.35 g/mol
The compound exhibits several mechanisms that contribute to its biological activity:
- Antitumor Activity : Research indicates that derivatives of phenolic compounds can inhibit tumor growth through various pathways, including the modulation of cell cycle progression and induction of apoptosis in cancer cells.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as protein kinases.
Biological Activity Overview
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of phenolic derivatives, including 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl-, against HCT116 colon cancer cells. The compound exhibited significant growth inhibition with an IC50 value of approximately 0.64 µM, indicating potent antitumor activity.
Case Study 2: Enzyme Inhibition Profile
In a detailed enzymatic assay, the compound demonstrated inhibition against several protein kinases critical for tumor growth, including FGFR1 and FGFR2. The IC50 values ranged from 0.9 nM to 6.1 nM across different assays, showcasing its potential as a therapeutic agent in targeted cancer therapies.
Discussion
The biological activity of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-methyl- suggests that it may serve as a promising candidate for further development in cancer therapeutics. Its ability to inhibit key enzymes involved in tumorigenesis and its cytotoxic effects on cancer cells highlight its potential utility in clinical settings.
Q & A
Q. How can researchers validate the compound’s interaction with biological targets using structural data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
